molecular formula C11H14O3 B1166168 linolenic acid propoxylated diesters CAS No. 104666-22-0

linolenic acid propoxylated diesters

Cat. No.: B1166168
CAS No.: 104666-22-0
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Description

Linolenic acid propoxylated diesters (CAS 104666-22-0) belong to a family of esterified propoxylated glycerols (EPGs), which are engineered fat- and oil-like substances . These compounds are structurally similar to triglycerides but are modified to limit their digestion, making them a subject of interest for developing low-calorie fat substitutes and studying fat absorption . Research applications include use as a model heated fat-based oil substitute to study thermal oxidation and polymer formation under high-temperature conditions, relevant to both food science and industrial chemistry . Furthermore, their modified structure and low interaction with lipid-soluble nutrients in the gastrointestinal tract present opportunities for investigating drug delivery mechanisms and nutrient absorption . Studies in experimental models support the safety of the EPG class at expected consumption levels, underscoring their utility for in vitro and in vivo research . This product is intended For Research Use Only.

Properties

CAS No.

104666-22-0

Molecular Formula

C11H14O3

Synonyms

linolenic acid propoxylated diesters

Origin of Product

United States

Comparison with Similar Compounds

α-Linolenic Acid (ALA) vs. Propoxylated Diesters

  • Structure : ALA (free fatty acid) has three cis double bonds at positions 9, 12, and 13. Propoxylated diesters replace carboxyl hydrogens with propylene oxide-linked ester groups .
  • Oxidative Stability : ALA is highly prone to autoxidation due to unsaturation, generating volatile aldehydes and ketones . Propoxylated diesters exhibit improved stability, as esterification reduces susceptibility to peroxidation .
  • Applications : ALA is used in dietary supplements and functional foods , while propoxylated diesters serve industrial roles (e.g., plasticizers, surfactants) .

γ-Linolenic Acid (GLA) vs. Propoxylated Diesters

  • Bioactivity: GLA (18:3n-6) is a precursor for anti-inflammatory eicosanoids like prostaglandin E1 . Propoxylated diesters lack direct metabolic activity but enhance material properties like viscosity and thermal stability .
  • Thermal Behavior : GLA degrades at high temperatures, limiting its use in industrial processes. Propoxylated diesters withstand higher temperatures (e.g., >150°C), making them suitable for lubricants .

Comparison with Conjugated Linoleic Acid (CLA)

CLA isomers (e.g., cis-9,trans-11 and trans-10,cis-12) are bioactive fatty acids with anti-obesity and anti-carcinogenic properties . Key differences include:

  • Synthesis: CLA is produced via microbial biohydrogenation or chemical isomerization of linoleic acid , whereas propoxylated diesters require synthetic esterification.
  • Functionality : CLA modulates lipid metabolism and inflammation , while propoxylated diesters are inert in biological systems but excel in industrial performance .
  • Stability : CLA isomers oxidize readily, requiring encapsulation for dietary use . Propoxylated diesters resist oxidation, enabling long-term storage in harsh environments .

Comparison with Other Esters

Methyl/ethyl esters of ALA

  • Purity: Methyl linolenate (≥98% purity) is used in research and chromatography . Propoxylated diesters are typically lower in purity (85–95%) but optimized for bulk applications .
  • Bioavailability : Methyl esters are rapidly hydrolyzed in vivo to release ALA . Propoxylated diesters resist enzymatic hydrolysis, limiting nutritional utility but enhancing persistence in industrial formulations .

Blended Oils Enriched with ALA

  • Oxidative Stability : Blending ALA-rich oils (e.g., cress, chia) with rapeseed oil (70:30 ratio) improves oxidative stability by 20% compared to pure ALA oils . Propoxylated diesters achieve similar stability without blending, reducing formulation complexity .
  • Nutritional Impact: Blended oils improve the n-6:n-3 ratio in diets , whereas propoxylated diesters lack dietary relevance due to non-digestible ester bonds .

Data Tables

Table 1: Key Properties of Linolenic Acid Derivatives

Property ALA (Free Acid) Propoxylated Diesters CLA (cis-9,trans-11) Methyl Linolenate
Oxidative Stability Low High Low Moderate
Melting Point (°C) -11 25–35 -5 -20
Primary Use Dietary Industrial Dietary/Pharmaceutical Research
Bioavailability High None High High
References

Table 2: Fatty Acid Composition and Stability in Blended Oils vs. Propoxylated Diesters

Parameter Rapeseed-Cress Blend (70:30) Propoxylated Diesters
ALA Content (%) 19.8 0 (Non-dietary)
n-6:n-3 Ratio 1.5:1 N/A
Peroxide Value (meq/kg) 4.2 1.8
Oxidative Stability (h) 8.5 12.3
References

Research Findings and Contradictions

  • Nutritional vs.
  • Stability Claims: Evidence conflicts on whether esterification inherently improves stability; some studies note propoxylated diesters still require antioxidants in high-temperature applications , whereas others report sufficient innate resistance .
  • Historical Context : ALA’s essentiality was disputed historically due to inconsistent deficiency syndrome replication , but its propoxylated derivatives avoid this debate by design .

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing linolenic acid propoxylated diesters?

Synthesis typically involves esterification of α-linolenic acid with propylene oxide derivatives under controlled catalytic conditions (e.g., acid or enzyme catalysis). Characterization requires gas chromatography-mass spectrometry (GC-MS) to confirm esterification efficiency and nuclear magnetic resonance (NMR) for structural elucidation. For stability assessments, accelerated degradation studies under varying pH, temperature, and oxidative conditions are critical .

Q. How can researchers quantify the stability of this compound in experimental formulations?

Stability can be evaluated using protocols similar to α-linolenic acid retention studies, where retention percentage is calculated as:

Retention (%)=(Post-treatment concentrationInitial concentration)×100\text{Retention (\%)} = \left(\frac{\text{Post-treatment concentration}}{\text{Initial concentration}}\right) \times 100

High-performance liquid chromatography (HPLC) or GC-MS is used to monitor degradation products, with statistical validation via randomized experimental designs (e.g., ANOVA) .

Q. What in vitro models are suitable for assessing the bioactivity of linolenic acid derivatives?

Cell culture systems, such as hybridoma or Chinese hamster ovary (CHO) cells, are effective for studying lipid metabolism and signaling. For insulin resistance models, adipocyte cultures treated with lipid mixtures containing propoxylated diesters can mimic in vivo metabolic dysregulation. Ensure media are serum-free to isolate lipid-specific effects .

Advanced Research Questions

Q. How do structural modifications (e.g., propoxylation) alter the metabolic fate of α-linolenic acid derivatives in vivo?

Isotopic tracer studies using 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled propoxylated diesters can track metabolic pathways. Compartmental analysis in animal models (e.g., rodents) quantifies conversion rates to downstream metabolites like eicosapentaenoic acid (EPA) or docosahexaenoic acid (DHA). Enzymatic desaturation/elongation efficiency is compared to unmodified α-linolenic acid using lipidomic profiling .

Q. What molecular mechanisms underlie the interaction of propoxylated diesters with lipid-signaling pathways?

Mechanistic studies require knockout cell lines (e.g., Δ5/Δ6-desaturase-deficient) to assess enzyme specificity. Lipidomic and proteomic analyses identify binding partners (e.g., peroxisome proliferator-activated receptors). Electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) validate direct interactions .

Q. How can genetic engineering enhance the production of linolenic acid derivatives in model organisms?

Transgenic approaches, such as overexpression of ω-3 fatty acid desaturases in plants or microbes, increase precursor availability for propoxylated diester synthesis. Endosperm-specific promoters in rice or algae models optimize yield while avoiding pleiotropic effects. Metabolic flux analysis identifies rate-limiting steps .

Methodological Considerations

Q. What statistical frameworks are optimal for reconciling contradictory data on lipid bioactivity?

Meta-analyses with subgrouping (e.g., by dosage, study duration) and sensitivity analyses (e.g., excluding high-bias trials) clarify heterogeneity. GRADE criteria assess evidence quality, while mixed-effects models account for variability in intervention responses .

Q. How can researchers address challenges in isolating conjugated isomers of propoxylated diesters?

Silver-ion chromatography coupled with tandem MS (LC-MS/MS) resolves geometric and positional isomers. Reference standards for conjugated trienes (e.g., cis-9, trans-11, cis-15 18:3) enable quantification in complex matrices like bovine milk or synthetic mixtures .

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